Ciladopa is classified under the category of non-ergot dopamine agonists. It is synthesized through various chemical methods and has been studied extensively for its effects on dopaminergic activity. The compound has been identified with the CAS number 80109-27-9 and has been explored for its potential applications in both scientific research and clinical settings .
The synthesis of Ciladopa involves several key steps:
The synthesis can be optimized for increased yield and purity through industrial methods such as continuous flow reactors and advanced purification techniques. These methods ensure consistent quality and scalability for research and production purposes .
Ciladopa's molecular formula is , with a molecular weight of 370.4 g/mol. Its IUPAC name is 2-[4-[(2S)-2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]piperazin-1-yl]cyclohepta-2,4,6-trien-1-one. The structural representation includes:
The InChI Key for Ciladopa is SGEKLKJQLHJVDK-LJQANCHMSA-N, facilitating its identification in chemical databases .
Ciladopa participates in various chemical reactions, including:
Common reagents include potassium permanganate for oxidation and hydrogen gas with palladium for reduction. The major products formed depend on the specific reaction conditions employed .
Ciladopa acts primarily as a dopamine agonist, binding to dopamine receptors (D1 and D2) in the central nervous system. Its mechanism includes:
Data from studies indicate that Ciladopa can induce stereotyped behaviors in animal models, demonstrating its potential efficacy in enhancing dopaminergic activity .
Ciladopa exhibits several notable physical properties:
Key chemical properties include:
Ciladopa has diverse applications across various fields:
CAS No.: 142697-76-5
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 2365156-60-9
CAS No.: 31520-97-5
CAS No.: 67124-09-8